

Application Note and Experimental Protocol for N-Benzylation of 5-Phenylbarbituric Acid

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Compound of Interest

Compound Name: *1-Benzyl-5-phenylbarbituric acid*

Cat. No.: *B160825*

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Introduction

1-Benzyl-5-phenylbarbituric acid is a derivative of barbituric acid, a class of compounds with a long history in medicinal chemistry, primarily as central nervous system depressants. The introduction of a benzyl group at the N1 position can significantly alter the pharmacological profile of the parent molecule, making its synthesis a key step in the development of new therapeutic agents. This compound and its analogs are valuable intermediates in organic synthesis and drug discovery, particularly in the exploration of novel sedatives and anticonvulsants.^{[1][2]} The N-benzylation of 5-phenylbarbituric acid is typically achieved through a base-catalyzed nucleophilic substitution reaction. This application note provides a detailed, reproducible protocol for this synthesis, outlining the reaction conditions, purification methods, and characterization of the final product.

Principle of the Method

The synthesis of **1-benzyl-5-phenylbarbituric acid** is achieved via the N-alkylation of 5-phenylbarbituric acid with benzyl bromide in the presence of a suitable base. The reaction proceeds through the deprotonation of the acidic N-H proton of the barbiturate ring by the base, forming a nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the N-benzyl bond. The choice of base and solvent is critical to ensure a high yield and minimize side reactions.

Experimental Protocol

Materials and Reagents

Reagent	Molecular Formula	Molar Mass (g/mol)	CAS Number	Purity
5- Phenylbarbituric Acid	C ₁₀ H ₈ N ₂ O ₃	204.18	76-94-8	≥98%
Benzyl Bromide	C ₇ H ₇ Br	171.04	100-39-0	≥99%
Potassium Carbonate (anhydrous)	K ₂ CO ₃	138.21	584-08-7	≥99%
N,N- Dimethylformami de (DMF, anhydrous)	C ₃ H ₇ NO	73.09	68-12-2	≥99.8%
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	141-78-6	ACS Grade
Hexanes	C ₆ H ₁₄	86.18	110-54-3	ACS Grade
Deionized Water	H ₂ O	18.02	7732-18-5	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	7757-82-6	-

Equipment

- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Separatory funnel (250 mL)
- Rotary evaporator

- Büchner funnel and filter flask
- Melting point apparatus
- Standard laboratory glassware

Procedure

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenylbarbituric acid (2.04 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
- Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
- Reagent Addition: Stir the suspension at room temperature for 15 minutes. To this mixture, add benzyl bromide (1.31 mL, 11.0 mmol) dropwise via syringe.
- Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold deionized water and stir for 30 minutes. A precipitate will form.
- Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract three times with 50 mL portions of ethyl acetate.
- Washing: Combine the organic layers and wash with two 50 mL portions of deionized water, followed by one 50 mL portion of brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield **1-benzyl-5-phenylbarbituric acid** as a white to off-white crystalline powder.[2]

- Drying: Dry the purified product in a vacuum oven at 50 °C for 4 hours.
- Characterization: Determine the yield, melting point, and characterize the product using appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Presentation

Reaction Parameters and Yield

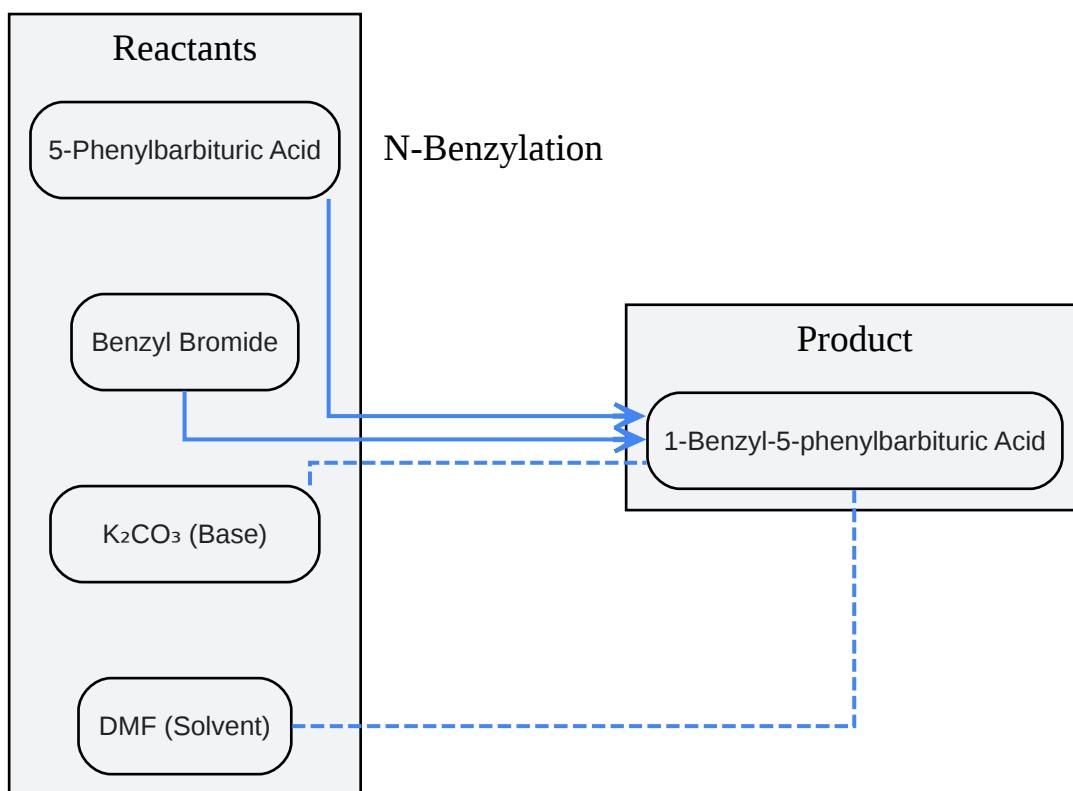
Parameter	Value
Moles of 5-Phenylbarbituric Acid	10.0 mmol
Moles of Benzyl Bromide	11.0 mmol
Moles of Potassium Carbonate	15.0 mmol
Reaction Temperature	60 °C
Reaction Time	12 hours
Theoretical Yield	2.94 g
Actual Yield	2.50 g
Percent Yield	85%

Physicochemical Properties of 1-Benzyl-5-phenylbarbituric acid

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₃	[1][3][4]
Molecular Weight	294.31 g/mol	[1][3][4]
Appearance	White to off-white crystalline powder	[2]
Melting Point	163-165 °C	[3]
Purity (by HPLC)	≥98%	[5]
CAS Number	72846-00-5	[1][4]

Visualizations

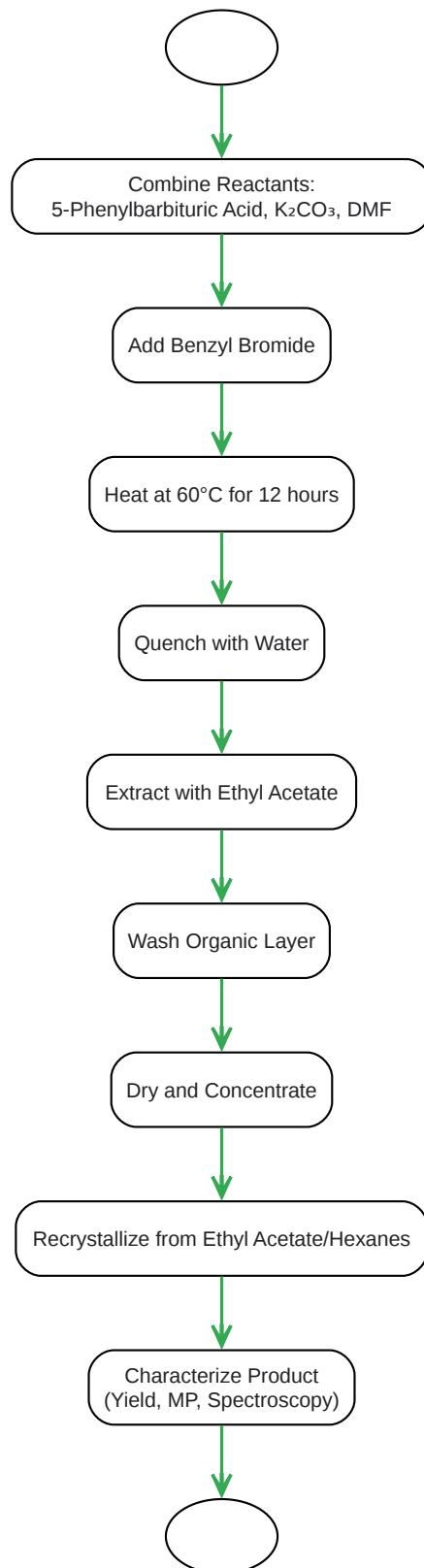
Reaction Scheme



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Caption: Reaction scheme for the N-benzylation of 5-phenylbarbituric acid.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

- Conduct all operations in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.
- N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-benzylation of 5-phenylbarbituric acid. The described method is robust, high-yielding, and readily adaptable for the synthesis of related N-substituted barbiturates. The provided data and visualizations offer a clear and concise guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

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